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molecular formula C8H6N6O6 B1601976 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis- CAS No. 25157-64-6

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5'-(1,2-diazenediyl)bis-

Cat. No. B1601976
M. Wt: 282.17 g/mol
InChI Key: LCGWXMONLSJYQR-UHFFFAOYSA-N
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Patent
US08932786B2

Procedure details

Introduced into 1100 g of distilled water at 85° C. were 46.2 g of diazobarbituric acid and 38.4 g of barbituric acid. The pH was then adjusted to about pH 5 using aqueous potassium hydroxide solution, followed by 90 minutes of stirring.
Quantity
46.2 g
Type
reactant
Reaction Step One
Quantity
38.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1100 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[C:8](=[O:9])[NH:7][C:6](=[O:10])[NH:5][C:4]1=[O:11])=[N-:2].[NH:12]1[C:19](=[O:20])[CH2:18][C:16](=[O:17])[NH:15][C:13]1=[O:14].[OH-].[K+]>O>[N:2]([CH:18]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:12][C:19]1=[O:20])=[N:1][CH:3]1[C:4](=[O:11])[NH:5][C:6](=[O:10])[NH:7][C:8]1=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
46.2 g
Type
reactant
Smiles
[N+](=[N-])=C1C(NC(NC1=O)=O)=O
Step Two
Name
Quantity
38.4 g
Type
reactant
Smiles
N1C(=O)NC(=O)CC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1100 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
N(=NC1C(NC(NC1=O)=O)=O)C1C(NC(NC1=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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